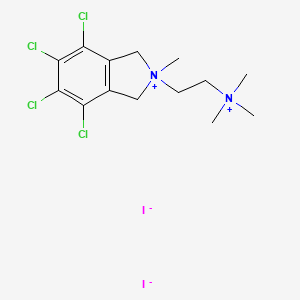

Chlorisondamindijodid

Übersicht

Beschreibung

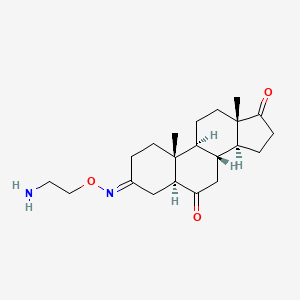

Chlorisondamindiiodid ist ein potenter Antagonist des nikotinischen Acetylcholinrezeptors und ein Ganglienblocker. Es ist bekannt für seine Fähigkeit, einige der zentralen Wirkungen von Nikotin auf eine potente, lang anhaltende und pharmakologisch selektive Weise zu antagonisieren . Die Verbindung hat die Summenformel C₁₄H₂₀Cl₄I₂N₂ und ein Molekulargewicht von 611,94 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Chlorisondamindiiodid kann durch Reaktion von Chlorisondamin mit Iod in Gegenwart eines geeigneten Lösungsmittels synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Chloroform oder Aceton . Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die vollständige Bildung des Diiodidsalzes zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Chlorisondamindiiodid die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit zu erreichen. Das Endprodukt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

Chlorisondamindiiodid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und chemischen Analyse verwendet.

Biologie: Die Verbindung wird in Studien eingesetzt, die sich mit nikotinischen Acetylcholinrezeptoren und ihrer Rolle in der Neurotransmission befassen.

Medizin: Chlorisondamindiiodid wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Nikotinsucht und anderen neurologischen Erkrankungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrolllabors eingesetzt

5. Wirkmechanismus

Chlorisondamindiiodid entfaltet seine Wirkung, indem es nikotinische Acetylcholinrezeptoren (nAChRs) blockiert. Es bildet nicht-kovalente Komplexe mit diesen Rezeptoren, wodurch die Bindung von Acetylcholin verhindert und die Neurotransmission gehemmt wird. Diese Blockade führt zur Unterdrückung der Nikotin-induzierten Dopaminfreisetzung und anderer zentraler Wirkungen von Nikotin . Die Verbindung beeinflusst auch die ganglionäre Übertragung, was zu einer Reduktion der autonomen Reaktionen führt .

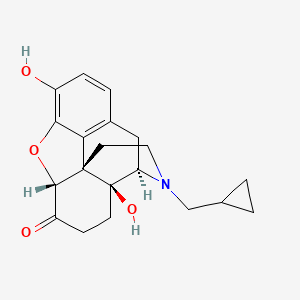

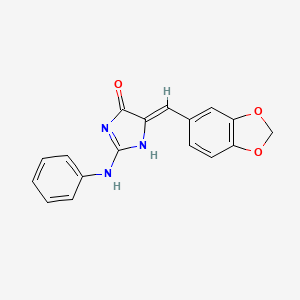

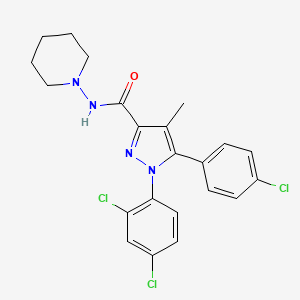

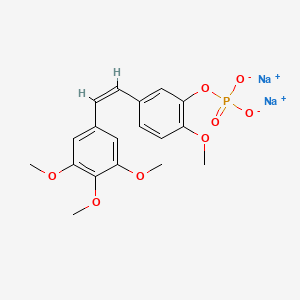

Ähnliche Verbindungen:

Mecamylamin: Ein weiterer Antagonist des nikotinischen Acetylcholinrezeptors mit ähnlichen ganglienblockierenden Eigenschaften.

Hexamethonium: Ein Ganglienblocker, der auch nikotinische Acetylcholinrezeptoren hemmt.

Trimethaphan: Ein kurzwirksamer Ganglienblocker, der in klinischen Umgebungen eingesetzt wird.

Einzigartigkeit von Chlorisondamindiiodid: Chlorisondamindiiodid ist einzigartig aufgrund seiner lang anhaltenden und irreversiblen Blockade der nikotinischen Acetylcholinrezeptoren. Im Gegensatz zu anderen ähnlichen Verbindungen bietet es eine nachhaltigere Hemmung der zentralen Wirkungen von Nikotin, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

Chlorisondamine diiodide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that mediate fast synaptic transmission in the central and peripheral nervous systems.

Mode of Action

Chlorisondamine diiodide acts as a potent antagonist of the nicotinic acetylcholine receptors . It binds to these receptors, blocking the binding of acetylcholine, a neurotransmitter. This prevents the opening of the ion channel and inhibits the flow of sodium ions into the neuron, thereby blocking the generation of action potentials .

Biochemical Pathways

The primary biochemical pathway affected by Chlorisondamine diiodide is the cholinergic system . By blocking the nicotinic acetylcholine receptors, Chlorisondamine diiodide disrupts the normal functioning of this system, which can lead to various downstream effects depending on the specific location of these receptors in the body .

Pharmacokinetics

Given its potent and long-lasting effects, it is likely that the compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of Chlorisondamine diiodide’s action primarily involve the disruption of signal transmission in neurons. By blocking the nicotinic acetylcholine receptors, Chlorisondamine diiodide prevents the generation of action potentials, thereby inhibiting neuronal communication .

Action Environment

The action, efficacy, and stability of Chlorisondamine diiodide can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the nicotinic acetylcholine receptors could potentially affect the action of Chlorisondamine diiodide. More research is needed to fully understand these interactions .

Biochemische Analyse

Biochemical Properties

Chlorisondamine diiodide: is an exceptionally long-lasting nicotinic antagonist . It interacts with nicotinic acetylcholine receptors, blocking their function . This interaction is irreversible and can persist for several weeks .

Cellular Effects

The effects of Chlorisondamine diiodide on cells are primarily due to its action as a nicotinic receptor antagonist . By blocking these receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chlorisondamine diiodide involves its binding to nicotinic acetylcholine receptors, leading to their blockade . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Chlorisondamine diiodide in laboratory settings are long-lasting . Once it binds to the nicotinic acetylcholine receptors, the blockade can persist for several weeks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorisondamine diiodide can be synthesized by reacting chlorisondamine with iodine in the presence of a suitable solvent. The reaction typically involves the use of organic solvents such as chloroform or acetone . The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the diiodide salt.

Industrial Production Methods: In an industrial setting, the production of chlorisondamine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: Chlorisondamindiiodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann zu seinen entsprechenden Amin-Derivaten reduziert werden.

Substitution: Chlorisondamindiiodid kann nucleophile Substitutionsreaktionen eingehen, bei denen die Iodatome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.

Substitution: In Substitutionsreaktionen werden Nucleophile wie Thiole oder Amine verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Chlorisondamin, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Mecamylamine: Another nicotinic acetylcholine receptor antagonist with similar ganglionic blocking properties.

Hexamethonium: A ganglion blocker that also inhibits nicotinic acetylcholine receptors.

Trimethaphan: A short-acting ganglion blocker used in clinical settings.

Uniqueness of Chlorisondamine Diiodide: Chlorisondamine diiodide is unique due to its long-lasting and irreversible blockade of nicotinic acetylcholine receptors. Unlike other similar compounds, it provides a more sustained inhibition of nicotine’s central actions, making it a valuable tool in research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582020 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96750-66-2, 69-27-2 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.